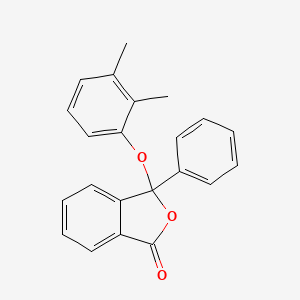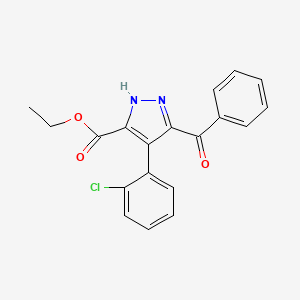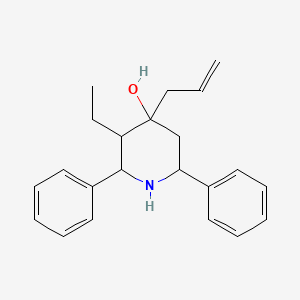
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as DMBF, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been reported to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to decrease the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity. However, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in some assays. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one and its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Pd-catalyzed C-H activation. The Suzuki-Miyaura coupling reaction involves the reaction of 3-bromo-2,3-dimethylphenol and phenylboronic acid in the presence of a palladium catalyst to yield 3-(2,3-dimethylphenoxy)phenylboronic acid. This intermediate is then subjected to a second Suzuki-Miyaura coupling reaction with 2-bromo-3-phenylbenzoic acid to yield 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-15-9-8-14-20(16(15)2)24-22(17-10-4-3-5-11-17)19-13-7-6-12-18(19)21(23)25-22/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYDGVHSERPTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960972.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)

![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)